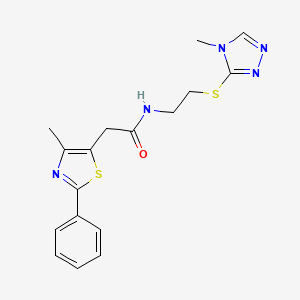
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-one, also known as PFT-α, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. PFT-α has been shown to have anti-inflammatory, anti-tumor, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα exerts its effects by inhibiting the interaction between p53 and its negative regulator, murine double minute 2 (MDM2). This leads to the stabilization and activation of p53, a tumor suppressor protein that plays a key role in cell cycle regulation, DNA repair, and apoptosis. Activation of p53 by this compoundα leads to the induction of apoptosis in cancer cells and the protection of normal cells from apoptosis.
Biochemical and Physiological Effects:
This compoundα has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the inflammatory response. This compoundα has also been shown to induce apoptosis in cancer cells by activating p53. Additionally, this compoundα has been shown to protect against ischemic injury and neurodegeneration by inhibiting the interaction between p53 and MDM2.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα in lab experiments is its specificity for p53. This compoundα has been shown to selectively activate p53 without affecting other proteins in the p53 pathway. Additionally, this compoundα has a low toxicity profile, making it a safe and effective tool for studying the role of p53 in various biological processes. However, one limitation of using this compoundα in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα. One area of interest is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Additionally, this compoundα has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegeneration. Further research is needed to fully elucidate the therapeutic potential of this compoundα and to develop more effective treatments based on its mechanism of action.
Synthesis Methods
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-aminothiazole with 2-bromo-5-phenylfuran in the presence of a base, followed by the addition of pyrrolidine. The resulting compound is then purified using column chromatography to obtain pure this compoundα.
Scientific Research Applications
(E)-5-((5-phenylfuran-2-yl)methylene)-2-(pyrrolidin-1-yl)thiazol-4(5H)-oneα has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. This compoundα has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, this compoundα has been shown to protect against ischemic injury and neurodegeneration.
properties
IUPAC Name |
(5E)-5-[(5-phenylfuran-2-yl)methylidene]-2-pyrrolidin-1-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17-16(23-18(19-17)20-10-4-5-11-20)12-14-8-9-15(22-14)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDKRJYELUTWOK-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2902273.png)
![3-(Methoxymethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride](/img/structure/B2902274.png)


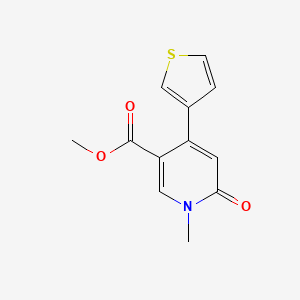
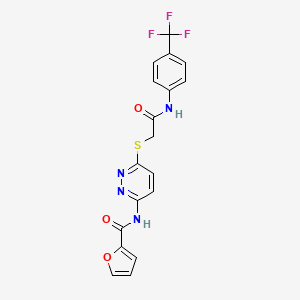
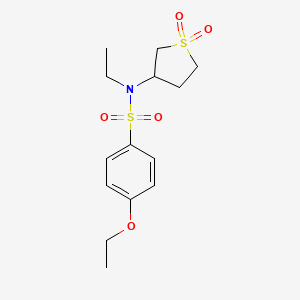

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2902289.png)
![3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2902290.png)
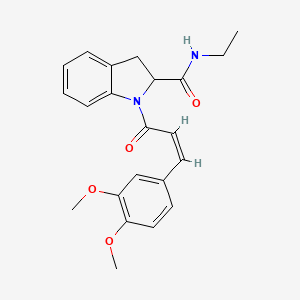
![4-methoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2902293.png)
![[1,1'-Biphenyl]-3-thiol](/img/structure/B2902294.png)
